DL-Homocysteine thiolactone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminothiolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQWJKWBHZMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863228 | |
| Record name | 3-Aminothiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homocysteine thiolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10593-85-8, 14007-10-4, 3622-59-1 | |
| Record name | (±)-Homocysteine thiolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10593-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homocysteine thiolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminothiolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOCYSTEINE THIOLACTONE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5H88XF24X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homocysteine thiolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biogenesis and Enzymology of Dl Homocysteine Thiolactone Formation
Enzymatic Synthesis Mechanism
The synthesis of DL-Homocysteine thiolactone is an enzymatic process catalyzed principally by methionyl-tRNA synthetase (MetRS). mdpi.comencyclopedia.pub This reaction is a key step in a proofreading or "editing" function that corrects errors in amino acid selection before they can be incorporated into nascent polypeptide chains. nih.govresearchgate.net
Role of Methionyl-tRNA Synthetase (MetRS) in Error-Editing Reactions
Methionyl-tRNA synthetase is the enzyme responsible for attaching the amino acid methionine to its corresponding transfer RNA (tRNA), a critical step for initiating and elongating protein chains. Due to the structural similarity between homocysteine and methionine, MetRS can mistakenly recognize and activate homocysteine. mdpi.comencyclopedia.pub
The error-editing mechanism proceeds in two main steps:
Activation: Homocysteine is incorrectly activated by MetRS using adenosine (B11128) triphosphate (ATP), forming a high-energy intermediate called homocysteinyl-adenylate (Hcy~AMP), which remains bound to the enzyme. ahajournals.org
Editing and Cyclization: Instead of transferring the activated homocysteine to tRNA, the enzyme facilitates an intramolecular reaction. The thiol group (-SH) of the homocysteine side chain attacks the activated carboxyl group, displacing the adenosine monophosphate (AMP). ahajournals.org This results in the formation of the stable, five-membered ring of homocysteine thiolactone. mdpi.comahajournals.org This editing process occurs at a specific synthetic/editing catalytic site within the MetRS enzyme. mdpi.comencyclopedia.pub
This proofreading pathway effectively channels the misactivated homocysteine into the formation of the thiolactone, thereby preventing its entry into the protein synthesis machinery. pnas.org
Prevention of Translational Incorporation of Homocysteine
The formation of homocysteine thiolactone is the direct outcome of the error-editing function of MetRS, which serves as a high-fidelity checkpoint in protein synthesis. nih.gov By converting misactivated homocysteine into its thiolactone form, MetRS ensures that homocysteine is not attached to tRNA. embopress.orgnih.govnih.gov This prevents the erroneous incorporation of this non-proteinogenic amino acid into proteins, a process which could lead to damaged, non-functional proteins. nih.govwikipedia.org The importance of this proofreading is highlighted by the fact that in the yeast Saccharomyces cerevisiae, for every 500 molecules of methionine incorporated into protein, one molecule of homocysteine is edited into thiolactone. embopress.orgnih.gov
Cellular and Tissue Distribution of this compound Synthesis
The synthesis of this compound as a product of MetRS proofreading is not confined to specific cell types or organisms but is a widespread and fundamental biochemical process.
Synthesis in Cultured Mammalian Cells
Research has demonstrated the synthesis of homocysteine thiolactone in a variety of cultured mammalian cells. This includes both normal and transformed cell lines. For instance, the production of homocysteine thiolactone has been observed in:
Human cervical carcinoma (HeLa) cells nih.gov
Mouse renal adenocarcinoma (RAG) cells nih.gov
Chinese hamster ovary (CHO) cells nih.gov
Human umbilical vein endothelial cells (HUVECs) ahajournals.org
Studies using a temperature-sensitive MetRS mutant in CHO cells provided direct evidence for the enzyme's role; these cells failed to produce the thiolactone at non-permissive temperatures. nih.gov Furthermore, human cells with genetic defects that disrupt normal homocysteine metabolism, such as mutations in the cystathionine (B15957) beta-synthase gene, exhibit increased production of homocysteine thiolactone. nih.govresearchgate.net The rate of synthesis is also influenced by the relative concentrations of homocysteine and methionine, with higher homocysteine and lower methionine levels leading to increased thiolactone formation. ahajournals.org
| Cell Line | Organism | Cell Type | Observed Synthesis |
|---|---|---|---|
| HeLa | Human | Cervical Carcinoma | Yes |
| RAG | Mouse | Renal Adenocarcinoma | Yes |
| CHO | Hamster | Ovary | Yes |
| HUVEC | Human | Umbilical Vein Endothelial | Yes |
| Fibroblasts (mutant) | Human | Connective Tissue | Yes (elevated) |
Universal Occurrence in Organisms
The error-editing mechanism that produces homocysteine thiolactone is a universally conserved process, underscoring its fundamental importance in biology. The synthesis has been documented across different kingdoms of life, indicating that this proofreading function evolved early. mdpi.comencyclopedia.pub
| Organism | Domain | Key Finding |
|---|---|---|
| Escherichia coli | Bacteria | In vivo synthesis confirmed; one molecule of homocysteine edited per 109 molecules of methionine incorporated. pnas.org |
| Saccharomyces cerevisiae | Eukarya (Yeast) | Demonstrated to occur in cultures; catalyzed by MetRS. embopress.orgnih.govnih.gov |
| Mammals (including humans) | Eukarya | Occurs in all human cell types investigated. ahajournals.orgnih.govnih.gov |
This widespread occurrence establishes the editing of homocysteine into its thiolactone form as a vital and universal mechanism for maintaining the integrity of protein synthesis in living organisms. pnas.orgembopress.orgnih.gov
Metabolism and Detoxification Pathways of Dl Homocysteine Thiolactone
Enzymatic Hydrolysis of DL-Homocysteine Thiolactone
A key detoxification mechanism for this compound is its hydrolysis back to homocysteine, a reaction catalyzed by several enzymes. mdpi.com This process prevents the harmful modification of proteins by the thiolactone. mdpi.com
Paraoxonase 1 (PON1) is a high-density lipoprotein (HDL)-associated enzyme that plays a significant role in the hydrolysis of homocysteine thiolactone. nih.govnih.gov In fact, homocysteine thiolactone is the only known naturally occurring substrate for PON1. nih.gov The homocysteine thiolactonase activity of PON1 is crucial for protecting proteins from a detrimental modification process known as N-homocysteinylation, which can impair their structure and function. mdpi.comnih.gov This protective enzymatic activity detoxifies homocysteine thiolactone in human blood. nih.gov The efficiency of this hydrolysis can be influenced by genetic variations in the PON1 gene. mdpi.com For instance, different genotypes of PON1 exhibit varying rates of homocysteine thiolactone hydrolysis. mdpi.com
| PON1 Source | Relative Hydrolysis Rate | Protection from N-homocysteinylation |
|---|---|---|
| Human Serum (PON1-LL55/RR192) | Faster | Better |
| Human Serum (PON1-MM55/QQ192) | Slower | Less Effective |
| Rabbit Serum | Fastest | Best |
This table illustrates the differential rates of Hcy-thiolactone hydrolysis and subsequent protection against protein N-homocysteinylation based on the source of the PON1 enzyme. Data derived from studies on PON1 activity. mdpi.com
Bleomycin (B88199) hydrolase (BLMH) is a cytoplasmic cysteine peptidase that is highly conserved throughout evolution. wikipedia.org One of its key biological functions is the hydrolysis of the reactive electrophile, homocysteine thiolactone. mdpi.comwikipedia.org This enzymatic action by BLMH serves as a detoxification pathway, converting homocysteine thiolactone back to homocysteine. mdpi.com The depletion of BLMH has been shown to lead to an increase in homocysteine thiolactone levels. mdpi.com
Recent research has identified a new function for human butyrylcholinesterase (BChE), also known as BPHL, in the metabolism of homocysteine thiolactone. nih.gov BChE is capable of hydrolyzing this toxic thioester metabolite. nih.gov Studies have shown that homocysteine thiolactone can stimulate the activity of BChE. nih.gov This interaction suggests a potential protective role for BChE against the toxicity induced by homocysteine thiolactone. nih.gov The catalytic efficiency of BChE towards homocysteine thiolactone can vary among different natural variants of the enzyme, indicating that an individual's genetic makeup may influence their capacity to metabolize this compound. nih.gov
Excretion Pathways
In addition to enzymatic hydrolysis, the body eliminates this compound through excretion, primarily via the kidneys. mdpi.com
Urinary excretion is a significant pathway for the elimination of homocysteine thiolactone from the human body. researchwithrutgers.comoup.com A noteworthy discovery is the presence of a substantial pool of homocysteine thiolactone in human urine, with concentrations approximately 100-fold higher than those found in plasma. researchwithrutgers.comoup.com While plasma levels of homocysteine thiolactone are very low, its concentration in urine can range from 11 to 485 nmol/L. researchwithrutgers.comoup.com The clearance of homocysteine thiolactone relative to creatinine (B1669602) is significantly higher than that of homocysteine, indicating an efficient renal excretion mechanism. researchwithrutgers.comoup.com The pH of urine appears to influence this excretion, with a negative correlation observed between urinary pH and homocysteine thiolactone concentrations. researchwithrutgers.comoup.com This suggests that the protonation state of its amino group affects its excretion and reabsorption in the renal tubules. oup.com
| Parameter | Plasma | Urine |
|---|---|---|
| Homocysteine Thiolactone Concentration | <0.1–22.6 nmol/L | 11–485 nmol/L |
| % of Total Homocysteine | <0.002–0.29% | 2.5–28.3% |
| Relative Clearance (to Creatinine) | - | 0.21–6.96 |
This table summarizes the significant differences in the concentration and clearance of homocysteine thiolactone compared to total homocysteine in human plasma and urine, highlighting the importance of urinary excretion for its elimination. Data based on studies of human subjects. researchwithrutgers.comoup.com
Factors Modulating this compound Levels
Several factors can influence the levels of this compound in the body. Conditions that lead to elevated levels of its precursor, homocysteine, known as hyperhomocysteinemia, can subsequently increase the production of homocysteine thiolactone. nih.gov This is particularly evident in individuals with impaired renal function or those with end-stage renal disease, who often exhibit moderate hyperhomocysteinemia. mdpi.com Furthermore, genetic abnormalities and inborn errors of homocysteine metabolism can lead to severe hyperhomocysteinemia and, consequently, higher levels of homocysteine thiolactone. mdpi.comnih.gov For example, mutations in the cystathionine (B15957) beta-synthase gene can deregulate homocysteine metabolism and increase the production of its thiolactone derivative. nih.gov
Influence of Homocysteine Concentration
The concentration of homocysteine in cells and plasma is a primary determinant of the rate of this compound formation. HTL is synthesized as a result of an error-editing mechanism by methionyl-tRNA synthetase (MetRS), an enzyme involved in protein synthesis. mdpi.com This enzyme mistakenly recognizes homocysteine instead of methionine, and in the process of correcting this error, it converts homocysteine into the reactive HTL. mdpi.comwikipedia.org
Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, lead to a corresponding increase in the synthesis and accumulation of HTL. nih.gov This direct relationship means that conditions causing hyperhomocysteinemia, such as genetic defects in enzymes of the methionine cycle or deficiencies in key vitamins, will invariably increase the metabolic load of HTL. mdpi.comencyclopedia.pub Consequently, higher homocysteine levels promote the N-homocysteinylation of proteins, as the enzymatic detoxification pathways may become saturated. nih.gov Studies have shown that in humans and mice with hyperhomocysteinemia, there is a significant accumulation of both HTL and N-homocysteinylated proteins. nih.gov
| Homocysteine Level | This compound (HTL) Formation | N-homocysteinylated Protein Levels | Rationale |
| Normal | Basal level | Low | The error-editing activity of MetRS produces a low level of HTL, which is efficiently cleared by detoxification enzymes. |
| Elevated (Hyperhomocysteinemia) | Increased | High | Higher substrate (homocysteine) availability for MetRS leads to increased HTL synthesis, overwhelming detoxification capacity and increasing protein modification. |
Impact of Methionine Levels
Methionine levels exert a significant influence on the metabolism of this compound, primarily by competing with homocysteine for the active site of methionyl-tRNA synthetase (MetRS). Since MetRS has a much higher affinity for its correct substrate, methionine, than for homocysteine, higher concentrations of methionine can effectively inhibit the synthesis of HTL. nih.gov
When methionine levels are adequate, it outcompetes homocysteine for binding to MetRS, thus minimizing the erroneous activation of homocysteine and the subsequent formation of HTL. nih.gov Conversely, in states of methionine deficiency or when the ratio of homocysteine to methionine is high, the likelihood of MetRS binding to homocysteine increases, leading to greater production of HTL. Research in plant models has demonstrated that supplementing with methionine inhibits the synthesis of HTL. nih.gov This competitive inhibition is a key regulatory aspect of HTL metabolism.
Effects of Folate and Vitamin B Status
The status of folate and B vitamins, particularly vitamin B6, vitamin B12, and riboflavin (B1680620) (vitamin B2), is crucial in regulating homocysteine levels and, by extension, the metabolism of this compound. These vitamins function as essential cofactors for the enzymes that metabolize homocysteine through two major pathways: remethylation and transsulfuration. mdpi.com
Remethylation Pathway : This pathway converts homocysteine back to methionine. It is catalyzed by two enzymes:
Methionine Synthase (MS) : Requires vitamin B12 as a cofactor and uses a methyl group donated from 5-methyltetrahydrofolate (the active form of folate). mdpi.comencyclopedia.pub
Betaine-Homocysteine Methyltransferase (BHMT) : Uses betaine (B1666868) as a methyl donor. mdpi.comencyclopedia.pub Deficiencies in folate or vitamin B12 impair the function of Methionine Synthase, leading to an accumulation of homocysteine. encyclopedia.pub
Transsulfuration Pathway : This pathway irreversibly converts homocysteine to cysteine. It involves two key enzymes that are dependent on vitamin B6: mdpi.com
Cystathionine β-synthase (CBS)
Cystathionine γ-lyase (CSE)
A deficiency in any of these vitamins disrupts these metabolic pathways, leading to hyperhomocysteinemia. encyclopedia.pub The resulting increase in homocysteine concentration directly enhances the production of HTL. nih.gov Studies have shown that a diet deficient in folic acid and vitamin B leads to an increased level of N-homocysteinylated proteins, indicating a higher burden of HTL. mdpi.com Therefore, adequate folate and B vitamin status is essential for the efficient metabolic processing of homocysteine, which in turn minimizes the synthesis of the toxic metabolite, this compound.
| Vitamin Status | Homocysteine Level | This compound Metabolism | Consequence |
| Adequate Folate & B Vitamins | Normal | Basal HTL formation; efficient detoxification. | Minimized protein N-homocysteinylation. |
| Deficient Folate & B Vitamins | Elevated (Hyperhomocysteinemia) | Increased HTL synthesis. | Increased levels of N-homocysteinylated proteins and potential for cellular damage. |
Molecular Mechanisms of Dl Homocysteine Thiolactone Pathogenicity
Protein N-Homocysteinylation
Protein N-homocysteinylation is a non-enzymatic, post-translational modification where homocysteine thiolactone covalently attaches to protein molecules. physiology.orgnih.gov This process is considered a primary mechanism of homocysteine-related toxicity. nih.govscispace.com Homocysteine thiolactone is generated as a byproduct of an error-editing mechanism in protein synthesis when homocysteine is mistakenly activated by methionyl-tRNA synthetase. mdpi.comresearchgate.net
The core of N-homocysteinylation lies in the chemical reaction between homocysteine thiolactone and the primary amino groups of proteins. nih.gov The most frequent targets for this acylation reaction are the ε-amino groups of lysine (B10760008) residues. researchgate.netmdpi.com This reaction results in the formation of a stable isopeptide bond, effectively attaching a homocysteine moiety to the lysine side chain. researchgate.net This modification neutralizes the positive charge of the lysine residue and introduces a free sulfhydryl group into the protein structure. researchgate.net The reactivity of homocysteine thiolactone is robust under physiological conditions, and the modification can occur even at low concentrations of the thiolactone. nih.gov
The covalent attachment of homocysteine to lysine residues can significantly disrupt the native structure and, consequently, the function of proteins. physiology.orgmdpi.com The introduction of a bulky homocysteine group can lead to conformational changes, altering the protein's three-dimensional architecture. mdpi.com This structural perturbation can impair the protein's biological activity, as has been demonstrated for various enzymes that are inactivated by homocysteinylation. nih.govresearchgate.net Furthermore, the newly introduced thiol group is redox-active and can participate in the formation of disulfide bonds, either intramolecularly or intermolecularly, further contributing to structural and functional alterations. mdpi.comresearchgate.net Studies have shown that N-homocysteinylation can lead to a loss of protein function, increased susceptibility to oxidative damage, and altered stability. nih.govacs.org The consequences of N-homocysteinylation can vary depending on the protein, with some studies suggesting that acidic proteins may be more susceptible to functional alterations than basic proteins. nih.govnih.gov
A significant pathological consequence of N-homocysteinylation is the increased propensity of modified proteins to aggregate. physiology.org The alteration of protein conformation and the introduction of new reactive groups can expose hydrophobic regions and promote non-specific protein-protein interactions. nih.gov This can lead to the formation of protein multimers and larger, insoluble aggregates. nih.govresearchgate.net In some instances, these aggregates can adopt characteristics of amyloid-like structures, which are associated with a range of debilitating diseases. mdpi.comnih.gov The formation of these aggregates is considered a key factor in the cytotoxicity associated with elevated levels of homocysteine and its thiolactone. mdpi.com
N-homocysteinylation can affect a wide array of proteins within the human body. researchgate.net The extent of modification of a particular protein is often proportional to its abundance and the number of accessible lysine residues. nih.govahajournals.org Among the numerous protein targets, albumin and fibrinogen are two of the most significant, given their high concentrations in the plasma and their crucial physiological roles.
Human serum albumin (HSA), the most abundant protein in plasma, is a major target for N-homocysteinylation. researchgate.netnih.gov Several lysine residues in albumin have been identified as susceptible to modification by homocysteine thiolactone both in laboratory settings and in the human body. nih.gov Specific sites of N-homocysteinylation in albumin that have been identified include Lys-4, Lys-12, Lys-137, Lys-159, Lys-205, Lys-212, and Lys-525. mdpi.comnih.govnih.gov The modification of these residues can alter the structure and function of albumin, potentially affecting its ability to transport various molecules and maintain osmotic pressure. mdpi.comresearchgate.net
Table 1: Identified N-Homocysteinylation Sites in Human Serum Albumin
| Lysine Residue | Identified In Vitro | Identified In Vivo |
| Lys-4 | ✔ | |
| Lys-12 | ✔ | |
| Lys-137 | ✔ | ✔ |
| Lys-159 | ✔ | |
| Lys-205 | ✔ | |
| Lys-212 | ✔ | ✔ |
| Lys-525 | ✔ | ✔ |
Data sourced from multiple research findings. mdpi.comnih.govnih.gov
Fibrinogen, a key protein in the blood coagulation cascade, is another critical target of N-homocysteinylation. mdpi.comresearchgate.net The modification of fibrinogen by homocysteine thiolactone has significant implications for thrombosis and cardiovascular disease. mdpi.comnih.gov N-homocysteinylation of fibrinogen can alter the structure of the fibrin (B1330869) clot, making it more resistant to degradation (fibrinolysis). acs.orgahajournals.org This increased resistance to lysis can contribute to a prothrombotic state. mdpi.comacs.org Specific lysine residues within the Aα, Bβ, and γ chains of fibrinogen have been identified as targets for homocysteinylation. researchgate.netahajournals.org
Table 2: Identified N-Homocysteinylation Sites in Human Fibrinogen
| Fibrinogen Chain | Lysine Residue |
| Aα | Lys-562 |
| Bβ | Lys-344 |
| γ | Lys-385 |
Data based on in vitro and in vivo studies. researchgate.netahajournals.org
Specific Protein Targets of N-Homocysteinylation
Lipoproteins (LDL, HDL)
DL-Homocysteine thiolactone (HTL) plays a significant role in the modification of lipoproteins, specifically low-density lipoprotein (LDL) and high-density lipoprotein (HDL), contributing to its pathogenic effects, particularly in the context of atherosclerosis. The primary mechanism involves a post-translational modification known as N-homocysteinylation, where the reactive thiolactone ring of HTL acylates the ε-amino groups of lysine residues on the apolipoproteins of LDL and HDL.
Low-Density Lipoprotein (LDL):
N-homocysteinylation of apolipoprotein B-100 (ApoB-100), the primary protein component of LDL, leads to several pro-atherogenic alterations. Modification of LDL by HTL results in the formation of N-Hcy-LDL, which exhibits increased aggregation and is more readily taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques nih.gov. This process is believed to be a key step in the initiation and progression of atherosclerosis plos.org. Studies have demonstrated that LDL homocysteinylated in vitro induces alterations in the functional properties and nitric oxide metabolism of human endothelial cells mdpi.com. Furthermore, HTL-modified LDL has been shown to attack the microvasculature nih.gov.
High-Density Lipoprotein (HDL):
Table 1: Effects of this compound on Lipoproteins
| Lipoprotein | Molecular Target | Mechanism of Modification | Pathogenic Consequences |
|---|---|---|---|
| LDL | Apolipoprotein B-100 (ApoB-100) | N-homocysteinylation of lysine residues | Increased aggregation, enhanced uptake by macrophages, foam cell formation, endothelial dysfunction. |
| HDL | Apolipoprotein A-I (ApoA-I), Paraoxonase 1 (PON1) | N-homocysteinylation of lysine residues | Impaired anti-atherogenic function, decreased PON1 activity, reduced protection against oxidative damage. |
Ferritin
Ferritin, the primary intracellular iron storage protein, is also susceptible to modification by this compound. While specific functional consequences of ferritin N-homocysteinylation are less extensively detailed in the literature compared to other proteins, the general principles of protein modification by HTL apply. N-homocysteinylation of ferritin can lead to structural and functional alterations mdpi.com. Given ferritin's crucial role in iron homeostasis, any modification that affects its ability to safely sequester and release iron could have significant pathological implications. There is a noted positive correlation between plasma total homocysteine and serum ferritin levels, suggesting a potential link between homocysteine metabolism and iron stores nih.gov.
Lysyl Oxidase
This compound acts as a competitive and irreversible inhibitor of lysyl oxidase nih.gov. Lysyl oxidase is a critical enzyme in the extracellular matrix responsible for the cross-linking of collagen and elastin, which is essential for the structural integrity of connective tissues, including blood vessels. The inhibition of lysyl oxidase by HTL is mechanism-based, indicating a specific interaction with the enzyme's active site nih.gov. This inactivation of lysyl oxidase can contribute to the connective tissue defects observed in conditions with high levels of homocysteine nih.gov. Research has shown that both homocysteine and homocysteine thiolactone can inhibit lysyl oxidase activity in vascular endothelial cells, and this effect is mediated by the sulfhydryl group researchgate.net.
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
This compound exerts distinct and opposing effects on the two major types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Acetylcholinesterase (AChE): HTL has been found to be a slow and irreversible inhibitor of human AChE nih.gov. The thioester linkage of HTL appears to be responsible for this inactivation nih.gov.
Butyrylcholinesterase (BuChE): In contrast to its effect on AChE, HTL and some of its analogues significantly enhance the activity of human BuChE nih.gov. Structure-activity studies indicate that the unprotonated amino group of HTL is the essential feature for this activation nih.gov.
These differential effects on cholinesterases suggest that elevated levels of HTL could disrupt the balance of cholinergic neurotransmission, which may contribute to the neurological and vascular pathologies associated with hyperhomocysteinemia.
Table 2: Interaction of this compound with Various Proteins
| Protein/Enzyme | Effect of this compound | Molecular Mechanism |
|---|---|---|
| Hemoglobin | N-homocysteinylation | Acylation of lysine residues, potential alteration of redox status and function. |
| Ferritin | N-homocysteinylation | Acylation of lysine residues, potential alteration of iron storage function. |
| Lysyl Oxidase | Competitive, irreversible inhibition | Mechanism-based inactivation, derivatization of the active site carbonyl cofactor. |
| Acetylcholinesterase | Slow, irreversible inhibition | Interaction involving the thioester linkage. |
| Butyrylcholinesterase | Significant enhancement of activity | Interaction involving the unprotonated amino group. |
Oxidative Stress Induction
Generation of Reactive Oxygen Species
A significant aspect of the pathogenicity of this compound is its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). The process of protein N-homocysteinylation itself can lead to increased susceptibility of the modified proteins to oxidative damage researchgate.net. The introduction of a new thiol group from the homocysteine moiety can participate in redox reactions, potentially leading to the formation of superoxide (B77818) radicals and other ROS nih.gov.
Studies have shown that HTL, along with other metabolites, can act as a pro-oxidant, leading to a significant increase in ROS generation in various cell types nih.gov. This increase in oxidative stress can, in turn, trigger inflammatory responses and contribute to cellular damage. However, it is noteworthy that some studies have reported that acute administration of DL-Hcy TLHC did not show a pro-oxidant potential in certain experimental models, suggesting that the link between HTL and oxidative stress may be complex and context-dependent mdpi.com. Nevertheless, the prevailing evidence supports the role of HTL in promoting an oxidative environment, which is a key factor in the development of various pathologies, including cardiovascular diseases.
Lipid Peroxidation Processes
This compound (HCTL) contributes to cellular damage through the induction of oxidative stress, a key feature of which is lipid peroxidation. This process involves the oxidative degradation of lipids, leading to the formation of reactive aldehydes, such as malondialdehyde (MDA), and other reactive oxygen species (ROS). These products can damage cellular components, including proteins, DNA, and other lipids, thereby impairing cellular function and contributing to pathology.
Elevated levels of homocysteine (Hcy) and its metabolites, including HCTL, are associated with increased oxidative stress. One proposed mechanism is the generation of hydrogen peroxide (H₂O₂) and superoxide anions, which can lead to the oxidative degradation of nitric oxide (NO), a critical signaling molecule in the vasculature. nih.gov The pro-oxidant nature of Hcy and HCTL has been demonstrated in various cell types, including retinal pigment epithelial (RPE) cells, where they have been shown to increase ROS levels. nih.gov
The process of N-homocysteinylation, where HCTL reacts with protein lysine residues, can itself contribute to oxidative damage. semanticscholar.orgnih.gov These modified proteins, or N-Hcy-proteins, are capable of initiating oxidative processes. semanticscholar.org For instance, HCTL released from homocysteinylated low-density lipoprotein (LDL) can cause the oxidation of cholesterol. nih.govsemanticscholar.org
Studies have shown that exposure of cells to metabolites associated with hyperhomocysteinemia leads to an increase in lipid peroxidation markers. For example, in ARPE-19 cells, a line of human retinal pigment epithelial cells, treatment with oxidized LDL, Hcy, HCTL, and advanced glycation end products (AGEs) resulted in increased levels of MDA, a key indicator of lipid peroxidation. nih.gov
Excitotoxicity in Neural Cells
Excitotoxicity is a pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785). explorationpub.comfrontiersin.org This overstimulation leads to a massive influx of calcium ions (Ca²⁺) into the neurons, triggering a cascade of events that result in cell death. frontiersin.org DL-Homocysteine and its derivatives are implicated in neuronal damage through excitotoxic mechanisms. mdpi.comresearchgate.net
The excitotoxic effects of homocysteine are linked to the downstream consequences of excessive NMDA receptor activation, including:
Abnormal intracellular calcium signaling: The sustained influx of Ca²⁺ disrupts cellular homeostasis. frontiersin.org
Mitochondrial impairment: Dysfunctional mitochondria can lead to energy failure and the production of more ROS. frontiersin.org
Reactive oxygen species accumulation: This contributes to oxidative stress and further cellular damage. frontiersin.org
These processes collectively contribute to the neuronal damage and death observed in conditions associated with high levels of homocysteine.
Modulation of Gene Expression and Molecular Pathways
This compound, along with homocysteine and N-homocysteinylated proteins, can significantly alter gene expression, leading to cellular dysfunction and contributing to the pathology of various diseases, particularly those affecting the vascular system. nih.govresearchgate.net Each of these metabolites induces a unique pattern of gene expression, affecting a wide range of molecular pathways. nih.govresearchgate.net
Differential Gene Regulation by Homocysteine Thiolactone, N-Homocysteinylated Proteins, and Homocysteine
Studies using microarray technology in human umbilical vein endothelial cells (HUVECs) have revealed that HCTL, N-Hcy-protein, and Hcy regulate a distinct set of messenger RNAs (mRNAs). One study identified 113 mRNAs regulated by HCTL, 47 by N-Hcy-protein, and 30 by Hcy. nih.govresearchgate.net This indicates that each metabolite has specific effects on gene expression, which collectively contribute to the endothelial dysfunction seen in hyperhomocysteinemia. nih.gov
Table 1: Differential Regulation of Gene Expression by Homocysteine Metabolites
| Metabolite | Number of Regulated mRNAs |
|---|---|
| This compound | 113 |
| N-Homocysteinylated Proteins | 47 |
| Homocysteine | 30 |
Data from a study on human umbilical vein endothelial cells. nih.govresearchgate.net
These findings suggest that HCTL and N-Hcy-proteins, rather than homocysteine itself, are responsible for the majority of changes in gene expression and the perturbation of biological pathways. mdpi.com
Impact on Chromatin Organization
One of the most significant molecular pathways affected by this compound is chromatin organization. mdpi.comnih.govresearchgate.net Chromatin, the complex of DNA and proteins (primarily histones) in the nucleus, plays a crucial role in regulating gene expression. khanacademy.orgyoutube.com Modifications to histones, such as acetylation and methylation, can alter chromatin structure, making genes more or less accessible for transcription. khanacademy.org
HCTL can interfere with these epigenetic modifications. By reacting with the ε-amino group of lysine residues on histones, N-homocysteinylation can prevent the natural modifications of these residues, such as acetylation and methylation. mdpi.com This alteration in histone modification can lead to changes in chromatin structure and, consequently, gene expression. mdpi.com Notably, histone-related genes were found to be influenced by HCTL but not by Hcy or N-homocysteinylated proteins, highlighting a specific role for HCTL in modulating chromatin. mdpi.com
Effects on One-Carbon Metabolism
This compound also significantly impacts pathways related to one-carbon metabolism. mdpi.comnih.govresearchgate.net One-carbon metabolism is a network of interconnected metabolic pathways that transfer one-carbon units and is crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govtavernarakislab.grcreative-proteomics.com Homocysteine is a key intermediate in this metabolic network. tavernarakislab.grmdpi.com
The finding that HCTL affects genes involved in one-carbon metabolism suggests a potential feedback mechanism where an accumulation of a homocysteine metabolite influences the very pathways responsible for its regulation. mdpi.com This could exacerbate the metabolic disturbances seen in hyperhomocysteinemia.
Influence on Lipid-Related Processes
Consistent with its role in lipid peroxidation, this compound also modulates genes involved in lipid-related processes. mdpi.comnih.govresearchgate.net Research has identified lipid localization, lipoprotein metabolic processes, and lipid and fatty acid transport as some of the top pathways affected by HCTL. mdpi.com This aligns with the known association between hyperhomocysteinemia and vascular diseases like atherosclerosis, which are characterized by dysregulated lipid metabolism. dntb.gov.uadntb.gov.ua
Five common pathways were found to be enriched in genes affected by all three metabolites (HCTL, N-Hcy-protein, and Hcy):
Lipid, fatty acid, and steroid metabolism
Blood coagulation
Wound healing
Cysteine and methionine metabolism
Sulfur amino acid biosynthesis mdpi.com
This overlap suggests that while each metabolite has a unique gene expression signature, they also converge on key pathways central to the pathology of hyperhomocysteinemia.
Dysregulation of Epigenetic Mechanisms (DNA Methylation, Histone Modification)
This compound (HCTL) contributes to pathogenicity by disrupting essential epigenetic processes, namely DNA methylation and histone modifications. These alterations can lead to aberrant gene expression without changing the underlying DNA sequence.
DNA Methylation:
Elevated levels of homocysteine (Hcy), the precursor to HCTL, can disrupt the methionine cycle. nih.gov This cycle is critical for producing S-adenosylmethionine (SAM), the universal methyl donor for nearly all methylation reactions, including the methylation of DNA. nih.govmdpi.com An increase in Hcy can lead to the accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of enzymes called DNA methyltransferases (DNMTs) that are responsible for DNA methylation. nih.govnih.gov This inhibition can cause global DNA hypomethylation, a state of reduced methylation across the genome. nih.govsemanticscholar.org Hypomethylation in gene promoter regions can lead to the inappropriate activation of genes, thereby altering normal cellular functions. nih.gov
Histone Modification:
Histones are proteins that package DNA into a compact structure called chromatin, and modifications to these proteins can alter gene expression. abcam.com HCTL can directly modify histones through a process called N-homocysteinylation, where HCTL covalently attaches to the lysine residues of histone proteins. researchgate.netnih.gov This modification neutralizes the positive charge on lysine residues, which can weaken the interaction between histones and the negatively charged DNA, potentially leading to a more "open" chromatin structure and increased gene transcription. abcam.com
Studies have confirmed that histone H3 can be modified by HCTL on its lysine residues. nih.gov Specifically, N-homocysteinylation of histone H3 at lysine 79 (H3K79hcy) has been observed to be elevated in a dose-dependent manner in response to HCTL. researchgate.net This specific modification can epigenetically regulate the expression of genes related to neural tube closure. researchgate.net Furthermore, research indicates a crosstalk between homocysteinylation and other histone modifications like methylation and acetylation in response to excess HCTL. nih.gov
Impact on Enzymatic Activities and Cellular Homeostasis
This compound can significantly alter the activity of crucial enzymes, leading to a disruption of cellular balance and contributing to its pathogenic effects.
Inhibition of Na+, K+-ATPase
The Na+, K+-ATPase, also known as the sodium-potassium pump, is a vital enzyme embedded in the cell membrane of all animal cells. wikipedia.org It actively transports three sodium ions out of the cell and two potassium ions into the cell for every molecule of ATP hydrolyzed. wikipedia.orgfrontiersin.org This process is fundamental for maintaining cell volume, establishing the resting membrane potential, and driving the transport of other solutes. wikipedia.orgmdpi.com
Research has shown that elevated levels of homocysteine can decrease the activity of Na+, K+-ATPase. nih.gov The proposed mechanism for this inhibition is mediated by oxidative stress. nih.gov Homocysteine can increase the levels of reactive oxygen species (ROS), which can, in turn, damage the Na+, K+-ATPase enzyme, impairing its function. nih.gov Inhibition of the sodium-potassium pump disrupts the crucial sodium gradient, which can block the reuptake of neurotransmitters like glutamate and even stimulate their release, contributing to excitotoxicity. nih.gov Failure of the pump to maintain proper ion concentrations can also lead to cellular swelling. wikipedia.org
Alteration of Cholinesterase Activity
Cholinesterases are critical enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). The two main types are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov While homocysteine itself does not appear to affect these enzymes, its reactive metabolite, HCTL, alters their activity. nih.govnih.gov
HCTL has been found to be a slow, irreversible inhibitor of human AChE. nih.govresearchgate.net Conversely, HCTL and some of its analogs significantly enhance the activity of human BChE. nih.govnih.gov The primary activating feature for BChE appears to be the unprotonated amino group of HCTL, while the thioester linkage is responsible for the slow inactivation of AChE. nih.govnih.gov This dual effect—inhibiting AChE while stimulating BChE—can disrupt the delicate balance of cholinergic signaling, which is crucial for cognitive function. nih.govresearchgate.net The constant stimulation of BChE by HCTL could lead to decreased acetylcholine levels, a condition associated with cognitive and vascular diseases. nih.gov
| Enzyme | Effect of this compound | Mechanism/Feature Responsible | Potential Consequence |
| Acetylcholinesterase (AChE) | Slow, irreversible inhibition | Thioester linkage | Disruption of cholinergic signaling |
| Butyrylcholinesterase (BChE) | Significant activation/stimulation | Unprotonated amino group | Decreased acetylcholine levels |
Impairment of Hydrogen Sulfide (B99878) (H2S) Pathway Enzymes (e.g., CBS, CSE)
Hydrogen sulfide (H₂S) is a gasotransmitter with important roles in vasodilation and cytoprotection. researchgate.net It is endogenously produced from L-cysteine and homocysteine by two key enzymes in the transsulfuration pathway: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.govnih.gov
Although homocysteine is a substrate for H₂S production, elevated levels of homocysteine, a condition known as hyperhomocysteinemia (HHcy), paradoxically lead to reduced H₂S production. nih.gov This occurs because high concentrations of homocysteine can compete with cysteine for binding to the CSE enzyme, leading to substrate inhibition. nih.gov Furthermore, HCTL can cause N-homocysteinylation of proteins, a modification that can damage and impair the function of enzymes, including potentially CBS and CSE. nih.govnih.gov The diminished activity of these enzymes results in both an accumulation of homocysteine and a decrease in the production of protective H₂S, contributing to the vascular damage seen in hyperhomocysteinemia. nih.gov
| Enzyme | Role in H₂S Pathway | Impact of High Homocysteine/HCTL |
| Cystathionine β-synthase (CBS) | Catalyzes the condensation of homocysteine and serine to form cystathionine; can also produce H₂S. | Impaired function due to protein homocysteinylation. |
| Cystathionine γ-lyase (CSE) | Catalyzes the conversion of cystathionine to cysteine; also produces H₂S from cysteine and homocysteine. | Substrate inhibition by high homocysteine levels; potential impairment from homocysteinylation. |
Dl Homocysteine Thiolactone in Disease Pathogenesis
Cardiovascular Disease Pathologies
Atherosclerosis and Arteriosclerosis Development
DL-Homocysteine thiolactone is recognized as a key player in the initiation and advancement of atherosclerosis, a condition characterized by the buildup of plaques in the arteries. The metabolic conversion of homocysteine to HCTL is a critical step in a pathway that leads to pathologies associated with hyperhomocysteinemia, a known risk factor for cardiovascular disease. nih.gov HCTL's high reactivity allows it to acylate proteins, leading to cellular damage and contributing to the development of vascular disease. nih.gov
The process of N-homocysteinylation, where HCTL modifies lysine (B10760008) residues of proteins, generates N-homocysteinylated proteins (N-Hcy-proteins) which are both immunogenic and toxic. nih.gov This modification of proteins is observed in atherosclerotic lesions. nih.gov Studies in human vascular endothelial cells have shown that HCTL induces pro-atherogenic changes in gene expression. nih.gov Specifically, HCTL affects molecular pathways related to chromatin organization, one-carbon metabolism, and lipid-related processes, all of which are relevant to the pathogenesis of atherosclerosis. nih.gov The top disease association for HCTL-induced changes is 'atherosclerosis, coronary heart disease'. nih.gov
Endothelial Dysfunction and Vascular Damage
Endothelial dysfunction is an early and critical event in the development of atherosclerosis and other cardiovascular diseases. mdpi.commdpi.com HCTL contributes significantly to this process. Hyperhomocysteinemia, characterized by elevated levels of homocysteine and its metabolites like HCTL, is a known cause of endothelial dysfunction. nih.govmdpi.com HCTL is considered a potential molecular basis for homocysteine-induced vascular damage. nih.gov
Studies have shown that HCTL is more cytotoxic to human endothelial cells than homocysteine itself. mdpi.com It can induce pro-atherogenic changes in gene expression within these cells, disrupting vascular homeostasis. nih.gov The mechanisms behind HCTL-induced endothelial damage are complex and involve the generation of reactive oxygen species, which can lead to oxidative stress and impair the bioavailability of nitric oxide (NO), a crucial molecule for maintaining vascular health. nih.govmdpi.com Reduced NO levels result in vasoconstriction and inflammation, further contributing to vascular damage. mdpi.com
Association with Myocardial Infarction and Ischemic Strokes
Clinical and research evidence has established a strong link between elevated levels of HCTL and an increased risk of acute cardiovascular events such as myocardial infarction (MI) and ischemic stroke. nih.govnih.gov Urinary homocysteine-thiolactone has been identified as a predictor of myocardial infarction in patients with coronary artery disease (CAD). nih.gov
In the context of ischemic stroke, both homocysteine and HCTL are implicated in affecting fibrin (B1330869) clot properties. nih.gov Elevated levels of urinary HCTL, along with other sulfur-containing amino acid metabolites, have been independently associated with stroke. nih.gov This suggests that HCTL's influence on the structure and function of blood clots contributes to the risk of stroke. nih.gov
| Finding | Associated Cardiovascular Event | Reference |
| Urinary HCTL predicts future events in CAD patients. | Myocardial Infarction | nih.gov |
| Elevated urinary HCTL is independently associated with stroke. | Ischemic Stroke | nih.gov |
Prothrombotic State Induction
This compound contributes to a prothrombotic state, an increased tendency for blood clot formation, through its modification of key proteins involved in the coagulation cascade. The N-homocysteinylation of fibrinogen, a critical protein for blood clotting, by HCTL results in the formation of fibrin clots that are more resistant to lysis by plasmin, the enzyme responsible for breaking down clots. nih.govmedrxiv.org This increased resistance to fibrinolysis can lead to the persistence of blood clots, elevating the risk of thrombotic events. nih.gov
The modification of fibrinogen by HCTL is a potential mechanism explaining the thrombotic tendency observed in individuals with hyperhomocysteinemia. medrxiv.org Furthermore, N-homocysteinylated proteins, including modified fibrinogen, are considered prothrombotic. mdpi.com The altered structure of the fibrin mesh due to homocysteinylation promotes the formation of dense and rigid clots, which are less permeable and more difficult to dissolve, thereby fostering a prothrombotic environment. mdpi.com
Vascular Damage in Diabetic Patients
In individuals with type 2 diabetes, this compound is associated with the development and progression of macrovascular complications. nih.gov Plasma levels of both homocysteine and HCTL are significantly higher in patients with type 2 diabetes compared to healthy individuals. nih.gov Moreover, within the diabetic population, patients with macrovasculopathy exhibit significantly higher concentrations of HCTL. nih.gov
Research has indicated a positive correlation between plasma HCTL concentrations and the duration of diabetes, as well as levels of fibrinogen. nih.gov This suggests that HCTL may play a role in the chronic vascular damage seen in diabetic patients. The homocysteinylation of proteins, mediated by HCTL, is implicated in the development of both diabetic macrovasculopathy and microvascular complications. nih.gov Specifically, elevated levels of HCTL and the activity of paraoxonase (PON), an enzyme that detoxifies HCTL, in the vitreous humor are being investigated as potential markers for diabetic retinopathy, a microvascular complication of diabetes. nih.gov
| Parameter | Correlation with Plasma HCTL in Type 2 Diabetes | Reference |
| Duration of Diabetes | Positive | nih.gov |
| Fibrinogen Levels | Positive | nih.gov |
| High-Density Lipoprotein Levels | Negative | nih.gov |
Neurodegenerative and Neurological Disorders
Emerging evidence suggests a significant role for this compound in the pathogenesis of various neurodegenerative and neurological disorders. The neurotoxic effects of homocysteine and its metabolites, including HCTL, are being increasingly recognized. ijmrhs.com
Elevated levels of homocysteine in the brain and cerebrospinal fluid are associated with a range of neurological conditions. ijmrhs.com The neurotoxicity of homocysteine can be partly explained by its conversion to HCTL, which can then modify proteins and lead to cellular damage. nih.gov HCTL and the subsequent N-homocysteinylation of proteins have been mechanistically linked to several neurological diseases, including Alzheimer's disease, stroke, and Parkinson's disease. nih.gov
In the context of Alzheimer's disease, it is hypothesized that HCTL contributes to the neurodegeneration associated with dysregulated homocysteine metabolism. nih.govnih.gov The accumulation of N-homocysteinylated proteins can be detrimental to protein function and biological integrity. nih.gov Studies have shown that the depletion of enzymes that detoxify HCTL, such as bleomycin (B88199) hydrolase (BLMH), can lead to memory and neurological deficits and worsen Alzheimer's disease-related traits in animal models. nih.gov This depletion leads to an increase in HCTL and N-Hcy-proteins, which in turn can affect cellular pathways involved in the accumulation of amyloid-β, a hallmark of Alzheimer's disease. nih.govnih.gov
Furthermore, the MTHFR C677T polymorphism, which affects homocysteine metabolism and leads to its elevation, has been associated with poorer neurological outcomes, supporting the link between homocysteine-related metabolites and neurodegenerative disorders. mdpi.com The process of N-homocysteinylation is also thought to be involved in the altered endothelium activation typical of small vessel disease in the brain. mdpi.com
Alzheimer's Disease and Dementia
This compound is a significant contributor to the pathology of Alzheimer's disease (AD). nih.gov Its primary mechanism involves a process called N-homocysteinylation, where the thiolactone attaches to protein molecules, altering their structure and function. nih.govresearchgate.net This modification is detrimental to biological integrity. nih.gov
Key points in its pathogenesis include:
Enzyme Impairment: In the brains of AD patients, the activity of detoxifying enzymes like bleomycin hydrolase (BLMH) is significantly reduced. nih.gov These enzymes—including paraoxonase 1 (PON1) and biphenyl (B1667301) hydrolase-like (BPHL) protein—are responsible for hydrolyzing homocysteine thiolactone back to homocysteine, protecting proteins from damage. nih.govresearchgate.net
Pathway Dysregulation: The accumulation of homocysteine thiolactone and N-homocysteinylated proteins can dysregulate critical cellular pathways. preprints.org For instance, it can inhibit the expression of the enzyme Phf8, leading to changes in histone methylation and the upregulation of mTOR signaling, a key regulator of cell growth and metabolism. nih.govpreprints.org
Amyloid-β Accumulation: Upregulated mTOR signaling impairs autophagy, the cellular process for clearing out damaged components. nih.gov This impairment contributes to the accumulation of amyloid-β (Aβ), a hallmark of Alzheimer's disease. nih.govresearchgate.net
Cognitive Deficits: Animal models show that a deficiency in the BLMH enzyme leads to the accumulation of homocysteine thiolactone in the brain, resulting in cognitive and neuromotor deficits and worsening AD-related traits. mdpi.comnih.gov
Parkinson's Disease
Elevated homocysteine levels are frequently observed in patients with Parkinson's disease (PD) and are considered a risk factor for the condition. nih.govresearchgate.net this compound contributes to the neurodegenerative processes characteristic of PD.
Key pathogenic mechanisms include:
Dopaminergic Neurotoxicity: Homocysteine and its metabolites can be directly toxic to the dopaminergic neurons that are progressively lost in PD. nih.govhilarispublisher.com This toxicity can be mediated through oxidative stress, excitotoxicity, and the induction of apoptosis (programmed cell death). nih.govnih.gov
Protein Aggregation: Homocysteine thiolactone can trigger protein aggregation by incorporating homocysteine into proteins like α-synuclein, enhancing their tendency to form the aggregates found in Lewy bodies, a key pathological feature of PD. hilarispublisher.com
Inflammation and Oxidative Stress: Homocysteine can activate microglia and astrocytes, triggering inflammatory responses in the brain that lead to neuronal death. hilarispublisher.com The conversion of homocysteine to its thiolactone can also boost the generation of reactive oxygen species (ROS), leading to significant oxidative stress. nih.gov
Epileptic Seizures
This compound has been identified as a potent convulsant, capable of inducing seizures if it accumulates in the brain. nih.gov Research using animal models has established it as a tool for studying the mechanisms of epilepsy.
Key research findings include:
Dose-Dependent Seizure Induction: In studies on adult rats, intraperitoneal administration of this compound induced generalized seizures in a dose-dependent manner. Higher doses resulted in more severe convulsions and increased lethality. nih.gov
Types of Seizures: The administration of this compound can induce two distinct types of seizures: convulsive (clonic-tonic) seizures and nonconvulsive, absence-like seizures, which are characterized by specific spike-and-wave discharges on an electroencephalogram (EEG). nih.gov
Excitatory Effects: The seizure-inducing effects of homocysteine and its metabolites are believed to stem from their excitatory action on N-methyl-D-aspartate (NMDA) receptors, which leads to an influx of calcium into neurons and subsequent overstimulation. nih.gov
| Dose Group | Seizure Incidence | Most Frequent Seizure Grade | Lethality (after 24h) |
|---|---|---|---|
| 5.5 mmol/kg (H5.5) | Minimal | Grade 1 (62.5%) | 0% |
| 8.0 mmol/kg (H8) | 100% | Grade 2 (40%) | 87.71% |
| 11.0 mmol/kg (H11) | 100% | Grade 4 (42.11%) | 100% |
Data sourced from studies on adult Wistar rats. nih.govresearchgate.net
General Neurological Abnormalities
Beyond specific diseases, severe hyperhomocysteinemia—a condition marked by high levels of homocysteine and its metabolites like the thiolactone—is associated with a range of neurological deficits. nih.gov The neurotoxicity is linked to several underlying mechanisms, including the auto-oxidation of homocysteine, which generates damaging reactive oxygen species. This oxidative stress can alter the structure and function of cerebral blood vessels, leading to impaired blood flow and neuronal disturbances. nih.gov Furthermore, severe hyperhomocysteinemia is linked to cognitive deficiencies affecting learning, problem-solving, and memory. researchgate.net
Other Associated Pathologies
The pathogenic influence of this compound extends beyond the nervous system, with research indicating its involvement in cancer and diabetic microvascular complications.
Cancer
Disturbed homocysteine metabolism is associated with many forms of human cancer. nih.gov Studies have found that plasma homocysteine levels are often higher in cancer patients, particularly in advanced stages. nih.gov Research has specifically isolated this compound from human neoplastic tissue, suggesting its direct involvement in the pathology. One study found significantly higher amounts of the compound in cancerous tissues compared to normal tissues, highlighting an abnormal metabolism of homocysteine thiolactone in cancer. nih.gov
Diabetic Retinopathy
This compound is considered a novel marker for diabetic retinopathy, a microvascular complication of diabetes and a leading cause of blindness. nih.govnih.gov
Key findings include:
Elevated Vitreous Levels: Studies have detected significantly increased levels of homocysteine thiolactone in the vitreous fluid of patients with proliferative diabetic retinopathy (PDR) compared to control subjects. nih.govnih.gov
Enzyme Activity: The activity of paraoxonase (PON), an enzyme that detoxifies homocysteine thiolactone (referred to as PON-HCTLase activity), is also significantly elevated in the vitreous of PDR patients. nih.govnih.gov This is believed to be a protective response to eliminate the excess thiolactone, which can cause endothelial cell dysfunction through protein N-homocysteinylation. nih.govarvojournals.org
Disease Marker: The elevated levels of both homocysteine thiolactone and PON-HCTLase activity in the vitreous suggest they can serve as markers for diabetic retinopathy. nih.govnih.gov
| Biomarker | Proliferative Diabetic Retinopathy (PDR) Patients | Macular Hole (MH) Control Subjects | Statistical Significance |
|---|---|---|---|
| Homocysteine Thiolactone (HCTL) | Significantly Increased | Lower Levels | P = 0.036 |
| PON-HCTLase Activity | Significantly Increased | Lower Activity | P = 0.001 |
Data from a comparative study of vitreous samples. nih.govarvojournals.org
Autoimmune Responses
This compound (HCTL) is implicated in the development of autoimmune responses through the post-translational modification of proteins, a process known as N-homocysteinylation. This chemical alteration occurs when the highly reactive HCTL acylates the ε-amino groups of lysine residues within protein structures. This modification leads to the formation of Nε-homocysteinylated proteins, which the immune system can recognize as "neo-self-antigens." researchgate.net
The generation of these novel antigens triggers an autoimmune response, culminating in the production of specific autoantibodies directed against these modified proteins. researchgate.net Elevated levels of these autoantibodies have been identified in patients with various conditions, including systemic lupus erythematosus (SLE), end-stage renal disease, and early-onset coronary artery disease. researchgate.net In individuals with SLE, hyperhomocysteinemia is more prevalent than in the general population, and it is associated with an increased production of autoantibodies against N-homocysteinylated proteins. researchgate.net This suggests that HCTL-mediated protein modification may contribute to the inflammatory and autoimmune processes characteristic of these diseases. researchgate.net
Autism Spectrum Disorders
Research has identified a potential link between this compound and Autism Spectrum Disorders (ASD). Studies have shown that children with ASD have significantly higher urinary levels of homocysteine thiolactone compared to neurotypical children. nih.govresearchgate.net This finding suggests a possible disturbance in the metabolism of methionine in some individuals with ASD. nih.gov
One hypothesis is that genetic variations in the enzymes responsible for methionine metabolism could lead to an accumulation of homocysteine, which is then converted to homocysteine thiolactone. nih.gov Specifically, if the activity of methionine synthase is compromised due to insufficient folate or vitamin B12, a larger proportion of homocysteine may be shunted towards the formation of homocysteine thiolactone. nih.gov The elevated presence of this compound in the urine of children with ASD points towards a potential metabolic subtype within the broader spectrum of autism. nih.govresearchgate.net
| Group | Significantly Higher Levels of HTL | Potential Implication |
|---|---|---|
| Children with Autism Spectrum Disorder | Yes (p = 5.86 × 10⁻⁸) nih.govresearchgate.net | Disturbances in methionine metabolism nih.gov |
| Control Group (Neurotypical Children) | No nih.govresearchgate.net | Normal methionine metabolism |
Schizophrenia
While research has more broadly investigated the role of elevated total homocysteine levels (hyperhomocysteinemia) in schizophrenia, the specific contribution of this compound is an area of growing interest. Hyperhomocysteinemia has been observed in individuals with schizophrenia, suggesting a potential disruption in the one-carbon metabolism pathway. karger.comscielo.br
This compound, as a reactive metabolite of homocysteine, is formed when homocysteine is mistakenly activated by methionyl-tRNA synthetase. mdpi.com This can lead to the N-homocysteinylation of proteins, altering their structure and function. mdpi.com Such protein modification could contribute to the pathophysiology of schizophrenia through various mechanisms, including increased oxidative stress, neuroinflammation, and altered neurotransmission. scielo.br The modification of key proteins involved in neuronal function by homocysteine thiolactone could potentially exacerbate the neurodevelopmental and neurodegenerative processes thought to be involved in schizophrenia. karger.com
Bipolar Disorder
In the context of bipolar disorder, the primary focus of research has been on the association with elevated levels of total homocysteine, a condition known as hyperhomocysteinemia. neura.edu.aucambridge.org High-quality evidence indicates a significant increase in homocysteine levels in individuals with bipolar disorder, particularly during manic phases. neura.edu.au This suggests a potential role for disruptions in one-carbon metabolism in the pathophysiology of the disorder. nih.gov
This compound is a direct and reactive metabolite of homocysteine. mdpi.com Elevated homocysteine levels can lead to an increased formation of homocysteine thiolactone, which can then modify proteins through N-homocysteinylation. mdpi.com This process can induce cellular damage and may contribute to the neurotoxic effects observed with high homocysteine levels. nih.gov The mechanisms by which homocysteine is thought to exert its effects in bipolar disorder include the promotion of oxidative stress, inflammation, and alterations in glutamatergic neurotransmission, all of which could potentially be mediated or exacerbated by the actions of this compound. scielo.brnih.gov
| Phase of Bipolar Disorder | Homocysteine Levels Compared to Controls | Potential Role of this compound |
|---|---|---|
| Mania | Large increase neura.edu.aucambridge.org | Increased formation from elevated homocysteine, leading to protein modification and potential neurotoxicity mdpi.comnih.gov |
| Euthymia | Small increase neura.edu.aucambridge.org | |
| Depression | No significant difference (based on limited data) neura.edu.au | - |
Peripheral Neuritis
Elevated levels of homocysteine, or hyperhomocysteinemia, have been identified as a risk factor for peripheral neuritis, also known as peripheral neuropathy. ijmrhs.comnih.gov This condition involves damage to the peripheral nerves and can manifest as sensory, motor, or autonomic dysfunction. ijmrhs.com Clinical studies have indicated that hyperhomocysteinemia can increase the risk of developing peripheral neuropathy and may worsen pre-existing conditions, such as diabetic neuropathy. ijmrhs.comnih.gov
The neurotoxic effects of homocysteine are thought to be a key mechanism in the development of peripheral neuritis. jneuroscience.comjscimedcentral.com this compound, as a reactive metabolite of homocysteine, is likely involved in this neurotoxicity. scispace.com The formation of homocysteine thiolactone and the subsequent N-homocysteinylation of proteins can lead to cellular damage and oxidative stress, which can be detrimental to neuronal cells. scispace.comresearchgate.net This process may contribute to the demyelination and axonal degeneration observed in hyperhomocysteinemia-induced peripheral neuropathy. jneuroscience.com
Relationship to Hyperhomocysteinemia
This compound is a cyclic thioester and a chemically reactive metabolite of the amino acid homocysteine. mdpi.comencyclopedia.pub Its formation is intrinsically linked to the metabolic processes that regulate homocysteine levels in the body. The synthesis of homocysteine thiolactone occurs as a result of an "error-editing" mechanism in protein synthesis, specifically by the enzyme methionyl-tRNA synthetase. mdpi.comnih.gov This enzyme can mistakenly recognize and activate homocysteine instead of methionine. To prevent the incorrect incorporation of homocysteine into proteins, the enzyme converts the misactivated homocysteine into the more stable homocysteine thiolactone. nih.gov
Consequently, conditions that lead to elevated levels of homocysteine in the blood, known as hyperhomocysteinemia, also result in an increased production of this compound. nih.govnih.gov Hyperhomocysteinemia can arise from genetic defects in enzymes involved in homocysteine metabolism, such as cystathionine (B15957) β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR), as well as from nutritional deficiencies in cofactors like folic acid and vitamins B6 and B12. mdpi.comnih.gov The increased concentration of homocysteine provides more substrate for the error-editing pathway, leading to a proportional rise in the formation of homocysteine thiolactone. nih.gov This elevated production of a reactive metabolite is a key factor in the hypothesis that homocysteine thiolactone contributes to the pathologies associated with hyperhomocysteinemia. nih.govnih.gov
Analytical Methodologies for Dl Homocysteine Thiolactone Quantification
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, offers powerful separation capabilities that are essential for isolating HTL from complex biological samples like urine and plasma. Various chromatographic methods have been optimized for HTL analysis, each with its own set of advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible method for HTL quantification. A notable HPLC-UV method has been developed for the direct measurement of HTL in human urine. chromatographytoday.com This approach involves a crucial sample preparation step, beginning with a liquid-liquid extraction of HTL from the urine matrix, followed by a re-extraction with hydrochloric acid. chromatographytoday.comnih.gov This two-step extraction is vital for separating HTL from other interfering constituents in the urine. chromatographytoday.com
To enhance UV detectability, the extracted HTL undergoes a derivatization step. In this process, the residue is treated with 1-benzyl-2-chloropyridinium bromide (BBCP) under alkaline conditions, followed by acidification. nih.gov This reaction yields a UV-absorbing 2-S-pyridinium derivative of homocysteine. The chromatographic separation of this derivative is then performed on a reversed-phase column, such as an Agilent Zorbax SB-C18. chromatographytoday.comnih.gov The analyte is quantified by monitoring the UV absorbance at a wavelength of 316 nm. nih.gov The entire chromatographic separation can be achieved in approximately 6 minutes. nih.gov This method has demonstrated impressive performance, with an accuracy ranging from 92.56% to 114.31% and a limit of quantification (LOQ) as low as 100 nmol/L. chromatographytoday.com
| Parameter | Details | Source |
| Technique | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | chromatographytoday.com |
| Matrix | Human Urine | chromatographytoday.com |
| Sample Preparation | Liquid-liquid extraction with chloroform, re-extraction with hydrochloric acid | chromatographytoday.comnih.gov |
| Derivatization Agent | 1-benzyl-2-chloropyridinium bromide (BBCP) | chromatographytoday.comnih.gov |
| Chromatographic Column | Zorbax SB-C18 (150 × 4.6 mm, 5 μm) | nih.gov |
| Detection Wavelength | 316 nm | nih.gov |
| Linearity Range | 0.1-1.0 µmol/L | nih.gov |
| Limit of Quantification | 100 nmol/L | chromatographytoday.comnih.gov |
| Accuracy | 92.56% - 114.31% | chromatographytoday.com |
| Precision (Intra-assay) | 5.89% - 11.27% | nih.gov |
| Precision (Inter-assay) | 3.85% - 14.25% | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
For enhanced sensitivity, HPLC coupled with fluorescence detection (FLD) is a powerful alternative. One such method for urinary HTL involves a similar sample preparation procedure with liquid-liquid extraction using chloroform and re-extraction with formic acid. nih.gov A key feature of this assay is the on-column derivatization with o-phthaldialdehyde (OPA), which reacts with the primary amine of HTL to form a highly fluorescent product. nih.govresearchgate.net The separation is typically achieved using reversed-phase HPLC conditions. nih.gov
Another approach for plasma samples involves monitoring the fluorescence at an emission wavelength of 480 nm with an excitation wavelength of 370 nm. researchgate.net This technique can achieve a limit of quantification of 0.25 µmol/L in plasma within a linear range of 0.25 to 10 µmol/L. researchgate.net The principle behind some fluorescence-based methods involves the cleavage of the lactone ring in the HTL molecule with an alkali to yield homocysteine, which then reacts with OPA to form the fluorescent derivative. researchgate.net
| Parameter | Details | Source |
| Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | nih.gov |
| Matrix | Human Urine, Plasma | nih.govresearchgate.net |
| Sample Preparation | Chloroform liquid-liquid extraction and re-extraction with formic acid | nih.gov |
| Derivatization Agent | o-phthaldialdehyde (OPA) (on-column) | nih.gov |
| Chromatography Mode | Reversed Phase (RP)-HPLC | nih.gov |
| Excitation Wavelength | 370 nm | researchgate.net |
| Emission Wavelength | 480 nm | researchgate.net |
| Linearity Range (Urine) | 20-400 nmol/L | nih.gov |
| Linearity Range (Plasma) | 0.25-10 µmol/L | researchgate.net |
| Limit of Quantification (Urine) | 20 nmol/L | nih.gov |
| Limit of Quantification (Plasma) | 0.25 µmol/L | researchgate.net |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalysis due to its high selectivity and sensitivity. A robust LC-MS/MS method has been developed for the quantification of HTL in human plasma. researchgate.net This method utilizes a ZIC Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation. researchgate.net The mobile phase typically consists of a gradient of acetonitrile and water, both containing 0.1% formic acid. researchgate.net
Quantification is performed using multiple reaction monitoring (MRM) mode, which provides excellent specificity. The molecular/fragment ion transition for HTL is monitored, often with an internal standard like homatropine or homoserine lactone for improved accuracy. nih.govresearchgate.net This technique achieves a good linearity over a defined concentration range and can be applied to samples from healthy human volunteers. researchgate.net For urinary analysis, a similar approach using HILIC separation has been reported, demonstrating a limit of quantification of 20 nmol/L. nih.gov
| Parameter | Details | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govresearchgate.net |
| Matrix | Human Plasma, Human Urine | nih.govresearchgate.net |
| Chromatography Column | ZIC HILIC | researchgate.net |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |
| Mobile Phase | Acetonitrile with 0.1% formic acid and Water with 0.1% formic acid | researchgate.net |
| Ionization Mode | Electrospray Ionization (Positive Mode) | researchgate.net |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Internal Standard | Homatropine, Homoserine lactone (HSL) | nih.govresearchgate.net |
| Linearity Range (Plasma) | 0.5-32.5 nmol/mL | researchgate.net |
| Linearity Range (Urine) | 20-400 nmol/L | nih.gov |
| Limit of Quantification (Urine) | 20 nmol/L | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers another highly selective and sensitive approach for HTL determination. A reliable GC-MS method has been established for quantifying HTL in human urine. nih.gov This method requires the derivatization of HTL to a more volatile form using isobutyl chloroformate. nih.gov The separation of the derivatized analyte and an internal standard, such as homoserine lactone, is achieved on a gas chromatography column with helium as the carrier gas, typically using a temperature gradient program. nih.gov
The mass spectrometer is operated in the electron impact (EI) mode for ionization. nih.gov For plasma samples, a different derivatization agent, heptafluorobutyric anhydride, has been used, with the analysis performed in negative chemical ionization (NCI) mode to enhance sensitivity. nih.gov This GC-MS method demonstrates good accuracy and precision, with a limit of quantification of 0.01 nmol/mL in urine. nih.gov
| Parameter | Details | Source |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |
| Matrix | Human Urine, Human Plasma | nih.govnih.gov |
| Derivatization Agent (Urine) | Isobutyl chloroformate | nih.gov |
| Derivatization Agent (Plasma) | Heptafluorobutyric anhydride | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Ionization Mode (Urine) | Electron Impact (EI) | nih.gov |
| Ionization Mode (Plasma) | Negative Chemical Ionization (NCI) | nih.gov |
| Linearity Range (Urine) | 0.01-0.20 nmol/mL | nih.gov |
| Limit of Quantification (Urine) | 0.01 nmol/mL | nih.gov |
| Limit of Detection (Urine) | 0.005 nmol/mL | nih.gov |
| Accuracy (Urine) | 98.0% - 103.2% | nih.gov |
| Precision (Urine, Intra-day) | 6.4% - 9.5% | nih.gov |
| Precision (Urine, Inter-day) | 10.7% - 16.9% | nih.gov |
Electrophoretic Techniques
Electrophoretic methods provide an alternative separation mechanism based on the differential migration of charged species in an electric field. These techniques are known for their high separation efficiency and low sample and reagent consumption.
Capillary Zone Electrophoresis (CZE) with Single Drop Microextraction (SDME)
A simple, rapid, and sensitive Capillary Zone Electrophoresis (CZE) method combined with Single Drop Microextraction (SDME) has been developed and validated for the determination of HTL in human urine. nih.govfao.orgresearchgate.net This method is characterized by its good precision, high accuracy, and minimal reagent consumption. nih.govresearchgate.net
The procedure involves a few straightforward steps: centrifugation of the urine sample, dilution with a phosphate buffer and methanol, and the addition of chloroform to the top of the donor phase. nih.govresearchgate.net An on-line SDME is performed within the capillary electrophoresis system, followed by CZE separation. nih.govresearchgate.net The detection of HTL is carried out using UV absorbance at 240 nm. nih.govresearchgate.net An effective separation is achieved in just over 6 minutes using a phosphate buffer as the background electrolyte and a separation voltage of 24 kV. nih.govfao.org This method boasts a low limit of quantification (50 nM) and limit of detection (25 nM) in urine. nih.govfao.org
| Parameter | Details | Source |
| Technique | Capillary Zone Electrophoresis (CZE) with Single Drop Microextraction (SDME) | nih.govfao.orgresearchgate.net |
| Matrix | Human Urine | nih.govfao.orgresearchgate.net |
| Sample Preparation | Centrifugation, dilution, chloroform addition, on-line SDME | nih.govresearchgate.net |
| Background Electrolyte | 0.1 M phosphate buffer (pH 4.75) | nih.govfao.org |
| Separation Voltage | 24 kV | nih.govfao.org |
| Detection Wavelength | 240 nm | nih.govresearchgate.net |
| Analysis Time | 6.04 min | nih.govfao.org |
| Linearity Range | 50-200 nM | nih.govfao.org |
| Limit of Quantification | 50 nM | nih.govfao.org |
| Limit of Detection | 25 nM | nih.govfao.org |
| Recovery | 92.7% - 115.5% | nih.govfao.org |
| Precision (Intra-day) | Average 8.7% | nih.govfao.org |
| Precision (Inter-day) | Average 9.3% | nih.govfao.org |
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical first step in the analytical workflow for HTL quantification. This process aims to isolate HTL from complex biological matrices and remove interfering substances. Subsequently, derivatization is often employed to enhance the analyte's chemical properties for detection by various analytical instruments.
Liquid-Liquid Extraction Procedures
Liquid-liquid extraction (LLE) is a commonly used technique to separate HTL from biological fluids. This method relies on the differential solubility of HTL in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Chloroform is a frequently utilized solvent in LLE procedures for HTL. In one established method, urine samples are mixed with a sodium phosphate buffer, and the analyte is then extracted into chloroform by vigorous shaking. The mixture is subsequently centrifuged to separate the layers, and the organic phase containing the HTL is collected for further processing. nih.gov A variation of this involves a re-extraction step where the HTL is transferred from the chloroform phase back into an acidic aqueous solution, such as hydrochloric acid, to further purify the analyte from low-molecular-weight thiols. nih.gov
Another approach involves the use of a chloroform-methanol mixture for the extraction of HTL from plasma and saliva. mdpi.comnih.gov This solvent system can effectively partition HTL, which is then often followed by a lyophilization step to concentrate the analyte before derivatization. nih.gov
Single drop microextraction (SDME) has also been employed as a miniaturized and efficient LLE technique. In this method, a small drop of an organic solvent, such as chloroform, is suspended from the tip of a syringe needle into the sample solution. After a period of extraction, the microdrop is retracted and injected into the analytical instrument. This technique has been successfully applied to the analysis of HTL in urine. researchgate.net
Derivatization with Specific Reagents
Derivatization is a key strategy to improve the volatility, thermal stability, and/or detectability of HTL for chromatographic analysis. Several reagents have been utilized for this purpose, each tailored to a specific analytical platform.
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, silylation is a common derivatization technique. Reagents such as N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) are used to convert HTL into a more volatile trimethylsilyl derivative, making it suitable for GC separation and subsequent mass spectrometric detection. nih.gov Another derivatizing agent used for GC-MS is heptafluorobutyric anhydride, which creates a stable derivative of HTL that can be sensitively detected. nih.gov
In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the HTL molecule, enhancing its detection by UV or fluorescence detectors. A prominent reagent for fluorescence detection is o-phthaldialdehyde (OPA). OPA reacts with the primary amine group of HTL in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govresearchgate.net This reaction can be performed either pre-column, post-column, or even on-column. researchgate.net
For UV detection in HPLC, 1-benzyl-2-chloropyridinium bromide has been used as a derivatizing agent. This reagent reacts with HTL to form a UV-absorbing 2-S-pyridinium derivative, allowing for its quantification by monitoring the absorbance at a specific wavelength. nih.gov
Application in Biological Matrices
The developed analytical methodologies have been successfully applied to quantify HTL in various human biological fluids, providing valuable insights into its distribution and concentration in the body.
Measurement in Human Plasma
The quantification of HTL in human plasma is essential for clinical research. Various methods have been established for this purpose. One such method utilizes GC-MS with negative chemical ionization (NCI) after solid-phase extraction and derivatization with heptafluorobutyric anhydride. This technique has demonstrated a limit of quantification of 5.2 nmol/L. nih.gov Another approach involves HPLC with post-column derivatization with OPA and fluorescence detection, which has a reported detection limit of 0.36 nM. mdpi.com A study using this HPLC method found that in a cohort of 60 healthy individuals, plasma HTL concentrations ranged from undetectable to 34.8 nM, with an average of 2.82 ± 6.13 nM. mdpi.com In 29 of the 60 samples, the levels were below the detection limit. mdpi.com
| Analytical Method | Sample Preparation | Derivatization Reagent | Limit of Quantification (LOQ) | Observed Concentration Range |
| GC-MS/NCI | Silica solid-phase extraction | Heptafluorobutyric anhydride | 5.2 nmol/L | 18 and 25 nmol/L in two samples nih.gov |
| HPLC-Fluorescence | Ultrafiltration, chloroform/methanol extraction | o-phthaldialdehyde (post-column) | 0.36 nM (LOD) | 0 - 34.8 nM mdpi.com |
Detection in Urine Samples
Urine is a valuable biological matrix for monitoring HTL levels due to its relatively higher concentrations compared to plasma. researchgate.net Several analytical methods have been validated for urinary HTL quantification. An HPLC-UV method employing chloroform LLE and derivatization with 1-benzyl-2-chloropyridinium bromide has a limit of quantification of 100 nmol/L. nih.gov In a study using this method on samples from healthy donors, HTL was detected in twelve out of eighteen samples, with concentrations ranging from 36.67 to 693.12 nmol/L. nih.gov
Another robust method involves HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) following chloroform LLE and re-extraction with formic acid, which achieved a LOQ of 20 nmol/L. nih.gov A similar LOQ of 20 nmol/L was also reported for an HPLC-fluorescence method with on-column OPA derivatization. nih.gov Capillary electrophoresis (CE) coupled with UV detection has also been utilized, with one method reporting an LOQ of 0.1 µmol/L after single drop microextraction. mdpi.com
| Analytical Method | Sample Preparation | Derivatization Reagent | Limit of Quantification (LOQ) | Observed Concentration Range |
| HPLC-UV | Chloroform LLE, re-extraction | 1-benzyl-2-chloropyridinium bromide | 100 nmol/L | 36.67 - 693.12 nmol/L nih.gov |
| HPLC-MS/MS | Chloroform LLE, re-extraction | None (direct detection) | 20 nmol/L | Not specified in the provided context |
| HPLC-Fluorescence | Chloroform LLE, re-extraction | o-phthaldialdehyde (on-column) | 20 nmol/L | Not specified in the provided context |
| Capillary Electrophoresis-UV | Single drop microextraction | None (direct detection) | 0.1 µmol/L | Not specified in the provided context |
Analysis in Saliva
Saliva offers a non-invasive alternative for the monitoring of HTL. A GC-MS method has been developed for the quantification of HTL in saliva, which involves chloroform-methanol extraction, lyophilization, and derivatization with MSTFA and TMCS. nih.gov This method demonstrated a linear range of 0.05 to 1 µmol/L with a limit of quantification of 0.05 µmol/L. nih.gov The accuracy of this method for saliva samples was reported to be between 98.7-112.6% for intra-day and 90.2-100.5% for inter-day variations, with precision ranging from 7.1-13.5% and 12.5-15.0% for intra- and inter-day measurements, respectively. nih.gov
| Analytical Method | Sample Preparation | Derivatization Reagent | Limit of Quantification (LOQ) | Linearity Range |
| GC-MS | Chloroform-methanol extraction, lyophilization | N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) | 0.05 µmol/L | 0.05 - 1 µmol/L nih.gov |
Quantification in Cell Cultures
The quantification of DL-Homocysteine thiolactone (HCTL) in cell cultures is crucial for understanding its cellular metabolism, cytotoxicity, and its role in various pathological processes. Researchers have employed several analytical methodologies to measure HCTL levels in different cell lines, providing valuable insights into its formation and fate within a cellular environment.
A sensitive and straightforward method for the simultaneous determination of homocysteine thiolactone (HTL) and homocysteine (Hcy) in biological samples, including cell cultures, utilizes high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov This technique is based on isocratic ion-pairing and reversed-phase chromatography. The detection principle involves the cleavage of the lactone ring in the HTL molecule by an alkali to produce Hcy, which then reacts with ortho-phthalaldehyde (OPA) to form a stable fluorescent derivative. nih.govresearchgate.net This method has been successfully applied to the determination of HTL and Hcy in Hep G2 cells and demonstrates a high sensitivity of 200 fmol for HTL. nih.gov
Another established method for the determination of homocysteine-thiolactone in biological samples, including cultured human vascular endothelial cells, is high-pressure liquid chromatography (HPLC) coupled with ultraviolet (UV) detection. nih.gov This assay involves an initial separation of homocysteine-thiolactone from macromolecules via ultrafiltration. The purified HCTL is then quantified by HPLC on either a reverse phase or a cation exchange micro-bore column, with detection achieved by monitoring the absorbance at 240 nm. nih.gov This method offers a detection sensitivity of 5 pmol. nih.gov
Radiolabeling techniques have also been instrumental in studying the metabolism of homocysteine thiolactone in various human cell cultures. researchgate.netnih.gov These studies often involve incubating cell lines such as normal human fibroblasts, cystathionine (B15957) β-synthase (CBS)-deficient fibroblasts, and human breast cancer cells (HTB-132) with [³⁵S]methionine or [³⁵S]Hcy thiolactone. researchgate.net Following incubation, the labeled thiolactone is separated using techniques like two-dimensional thin-layer chromatography (TLC) and quantified by liquid scintillation counting. researchgate.net This approach has been pivotal in demonstrating that human cells can produce homocysteine thiolactone, particularly when homocysteine metabolism is dysregulated. nih.gov
Research on human umbilical vein endothelial cells (HUVECs) has further elucidated the dynamics of HCTL synthesis. ahajournals.org These studies have shown that HUVECs can efficiently convert homocysteine to its thiolactone. The extent of this conversion is directly proportional to the concentration of homocysteine and inversely proportional to the concentration of methionine, implicating the involvement of methionyl-tRNA synthetase in its formation. ahajournals.org
The table below summarizes key research findings on the quantification of this compound in various cell cultures.
| Cell Line | Analytical Method | Key Findings |
| Hep G2 | HPLC with Fluorescence Detection | Successful simultaneous determination of HTL and Hcy with a sensitivity of 200 fmol for HTL. nih.gov |
| Human Vascular Endothelial Cells | HPLC-UV | Quantification of HCTL with a detection sensitivity of 5 pmol after ultrafiltration. nih.gov |
| Normal & CBS-deficient Fibroblasts, HTB-132 | Radiolabeling with TLC | Demonstrated the production and secretion of HCTL by human cells, with increased production in cells with deregulated homocysteine metabolism. researchgate.netnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Radiolabeling with TLC | Showed efficient conversion of homocysteine to thiolactone, with the rate being dependent on homocysteine and methionine concentrations. ahajournals.org |
Experimental Models and Research Paradigms
In Vitro Cellular Models
In vitro cellular models are indispensable tools for elucidating the molecular mechanisms underlying the biological effects of DL-Homocysteine thiolactone. These models allow for controlled investigations into cellular pathways and responses in isolation from the systemic complexities of a whole organism.
Human Umbilical Vein Endothelial Cells (HUVECs)
Human Umbilical Vein Endothelial Cells (HUVECs) are a widely utilized in vitro model to study the vascular effects of this compound, a reactive cyclic thioester of homocysteine. Research has demonstrated that HUVECs can metabolize homocysteine into homocysteine thiolactone. nih.gov This conversion is significant as the accumulation of homocysteine and its metabolites is linked to endothelial dysfunction, a precursor to atherosclerosis. nih.govresearchgate.net
Studies using HUVECs have shown that this compound can induce a range of pro-atherogenic responses. It has been found to modulate the expression of genes involved in vascular homeostasis. nih.gov Furthermore, exposure of HUVECs to homocysteine thiolactone can lead to apoptosis (programmed cell death) and an inflammatory response, characterized by the release of interleukin-8 (IL-8). scispace.com The cytotoxic effects of homocysteine thiolactone on these endothelial cells appear to be mediated, at least in part, through the production of reactive oxygen species (ROS), as antioxidants have been shown to mitigate these effects. scispace.comamazonaws.com
The compound also engages in N-homocysteinylation, a process where it modifies protein lysine (B10760008) residues, which can alter protein function and contribute to cellular damage. nih.gov This modification of proteins by homocysteine thiolactone is considered a potential mechanism for the vascular damage observed in hyperhomocysteinemia. nih.gov
Interactive Data Table: Effects of this compound on HUVECs
| Endpoint Studied | Key Findings in HUVECs | References |
| Gene Expression | Modulates genes crucial for vascular homeostasis. | nih.gov |
| Apoptosis | Induces programmed cell death. | scispace.comamazonaws.com |
| Inflammation | Stimulates the release of pro-inflammatory cytokines like IL-8. | scispace.com |
| Oxidative Stress | Increases the production of reactive oxygen species (ROS). | scispace.comamazonaws.com |
| Protein Modification | Leads to N-homocysteinylation of proteins. | nih.gov |
Other Mammalian Cell Lines (HeLa, RAG, CHO, Hep G2)
Beyond endothelial cells, other mammalian cell lines have been employed to investigate the synthesis and effects of homocysteine thiolactone. Cultured mammalian cells, including human cervical carcinoma (HeLa), mouse renal adenocarcinoma (RAG), and Chinese Hamster Ovary (CHO) cells, have been shown to synthesize homocysteine thiolactone. This synthesis is linked to the enzyme methionyl-tRNA synthetase, which can mistakenly use homocysteine instead of methionine.
While detailed studies on the specific effects of exogenous this compound on HeLa, RAG, and CHO cells are not as extensive as for HUVECs, the endogenous production within these cells highlights a fundamental metabolic pathway. In the context of cancer cell lines, a conjugate of tamoxifen and homocysteine thiolactone has demonstrated cytotoxic effects on human glioblastoma multiforme T98G and breast cancer MCF-7 cells.
The human hepatoma cell line, Hep G2, has been utilized in the development of methods for the determination of homocysteine thiolactone and homocysteine in cellular models. Furthermore, studies in HTC rat hepatoma cells, which are similar to Hep G2, have revealed that homocysteine thiolactone can impair insulin signaling, an effect that is preventable by the antioxidant glutathione. This suggests a role for oxidative stress in the metabolic disruptions caused by this compound.
In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic and physiological consequences of this compound exposure in a living organism. These models allow for the investigation of complex interactions between different organs and systems that cannot be replicated in vitro.
Knockout Mouse Models (e.g., Pon1-/- mice)
Knockout mouse models, particularly those lacking the gene for paraoxonase 1 (Pon1), have been instrumental in elucidating the role of this enzyme in detoxifying homocysteine thiolactone. Pon1 is an enzyme primarily associated with high-density lipoprotein (HDL) that possesses homocysteine thiolactonase activity.
Research has shown that Pon1-/- mice have elevated levels of homocysteine thiolactone in their brains and excrete higher amounts in their urine compared to their wild-type counterparts. nih.gov This indicates that PON1 plays a significant role in the metabolism and clearance of this compound. A key finding from studies with these mice is the increased susceptibility of Pon1-/- mice to the neurotoxic effects of homocysteine thiolactone. When administered with the compound, these mice experience a higher frequency and shorter latency of seizures, providing direct in vivo evidence for the neurotoxicity of this specific homocysteine metabolite. nih.gov
Furthermore, the absence of PON1 in mice has been linked to alterations in the kidney proteome, suggesting that the accumulation of homocysteine thiolactone may contribute to renal pathology. scispace.com These findings in Pon1-/- mice underscore the protective role of PON1 against the detrimental effects of homocysteine thiolactone.
Interactive Data Table: Phenotypes Observed in Pon1-/- Mice Related to this compound
| Phenotype | Observation in Pon1-/- Mice | References |
| Homocysteine Thiolactone Levels | Elevated in the brain and increased urinary excretion. | nih.gov |
| Neurotoxicity | Increased susceptibility to homocysteine thiolactone-induced seizures. | nih.gov |
| Kidney Proteome | Alterations in proteins associated with renal function. | scispace.com |
Diet-Induced Hyperhomocysteinemia Models (e.g., ApoE-deficient mice)
Diet-induced hyperhomocysteinemia in animal models, often utilizing apolipoprotein E-deficient (ApoE-/-) mice which are prone to atherosclerosis, provides a relevant context for studying the effects of elevated homocysteine and its metabolites, including homocysteine thiolactone. Hyperhomocysteinemia can be induced in these mice through specialized diets, such as those deficient in B vitamins (folate, B6, B12) and choline, or diets supplemented with high levels of methionine.
In some experimental protocols, this compound itself is administered to animals, including ApoE-/- mice and rats, to induce a state of hyperhomocysteinemia. Studies have shown that diet-induced hyperhomocysteinemia in ApoE-/- mice can promote the development of atherosclerotic lesions. The proposed mechanisms for this pro-atherogenic effect include the upregulation of scavenger receptors on macrophages, which are involved in the uptake of modified lipoproteins and the formation of foam cells, a key component of atherosclerotic plaques.
The findings in these models can sometimes be inconsistent, with some studies reporting that only moderate to severe, but not mild, hyperhomocysteinemia enhances atherosclerosis. Nevertheless, these models are valuable for investigating the contribution of elevated homocysteine and its derivatives to the pathogenesis of cardiovascular disease.
Isolated Organ Perfusion Models (e.g., Isolated Rat Heart)
The isolated organ perfusion model, particularly the isolated rat heart (Langendorff preparation), allows for the direct assessment of the effects of substances on organ function, independent of systemic neural and hormonal influences. This model has been effectively used to study the cardiac effects of this compound.
Research using the isolated rat heart has demonstrated that perfusion with this compound can lead to a significant decrease in cardiac contractility. Specifically, it has been shown to reduce the maximum rate of pressure development in the left ventricle (dp/dt max) and systolic left ventricular pressure (SLVP). Additionally, a reduction in coronary flow has been observed.
These studies have also explored the interplay between this compound and various signaling molecules, including gasotransmitters and NMDA receptors, in mediating its cardiac effects. Some research has also investigated the impact of the compound on oxidative stress markers within the heart tissue. The dose-dependent cardiotoxic effects of homocysteine thiolactone have been noted, with higher concentrations leading to more pronounced impairment of cardiac function. One of the proposed mechanisms for this cardiotoxicity is the inhibition of the Na+,K+-ATPase enzyme.
Interactive Data Table: Effects of this compound on the Isolated Rat Heart
| Parameter | Effect Observed |
| Cardiac Contractility (dp/dt max, SLVP) | Decreased |
| Coronary Flow | Decreased |
| Interaction with Signaling Pathways | Modulates effects of gasotransmitters and NMDA receptors |
| Enzyme Activity | Inhibition of Na+,K+-ATPase |
Q & A
Q. What are the standard analytical methods for quantifying DL-Homocysteine thiolactone in biological samples?
this compound is typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . These methods require calibration with ≥95% pure analytical standards to ensure precision. Internal standards (e.g., isotopically labeled analogs) are recommended to correct for matrix effects in complex biological samples. Purity validation via thin-layer chromatography (TLC) is also common .
Q. How is this compound synthesized and validated for experimental use?
Synthesis involves cyclization of DL-homocysteine under acidic conditions, yielding a thiolactone ring. Post-synthesis, purity is confirmed using melting point analysis (202–203°C decomposition range) and HPLC . Residual solvents or byproducts are excluded via Karl Fischer titration (dryness ≤0.5%) and elemental analysis .
Q. What are the primary biological effects of this compound in cardiovascular research?
In isolated rat heart models, it reduces cardiac contractility and coronary flow while elevating oxidative stress markers (e.g., malondialdehyde). Researchers should pair functional assays (e.g., Langendorff perfusion) with oxidative stress profiling (e.g., glutathione peroxidase activity) to capture dose-dependent effects (tested at 0.1–10 mM) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s role in oxidative stress be resolved?
Discrepancies arise from model-specific responses. For example:
- In vitro : At 10 mM, it upregulates VEGF in retinal cells via endoplasmic reticulum stress (ATF4 pathway) .
- Ex vivo : In cardiac tissue, it induces ROS but suppresses NO synthesis . To reconcile results, use ROS-specific fluorescent probes (e.g., DCFH-DA) alongside transcriptomic profiling (e.g., RNA-seq for stress-response genes) .
Q. What experimental strategies optimize this compound concentrations for in vivo atherosclerosis models?
In rabbits, subcutaneous injection of 20–25 mg/kg/day (in 5% glucose) for 20–25 days reliably induces atherosclerotic plaques. Co-administration with high-cholesterol diets enhances lesion severity. Plasma homocysteine levels should be monitored via enzyme-linked immunosorbent assay (ELISA) to validate bioavailability .
Q. How does this compound mediate protein homocysteinylation, and what functional impacts are observed?
The thiolactone reacts with lysine ε-amino groups, forming N-Hcy-protein adducts . This disrupts protein folding and function (e.g., fibrinogen aggregation). To study this:
Q. What advanced techniques characterize this compound’s adsorption on metal surfaces for electrochemical studies?
In situ scanning tunneling microscopy (STM) and cyclic voltammetry in 0.1 M HClO₄ reveal ordered adlayers on Au(111) electrodes. Adsorption patterns differ between DL- and L-enantiomers, affecting charge transfer kinetics in biosensor applications .
Q. How is this compound used to modulate bacterial quorum sensing?
Racemic thiolactones are synthesized via EDC coupling with carboxylic acids or Meldrum’s acid derivatives. Enantiopure L-forms (based on native acyl-homoserine lactone stereochemistry) are tested in luxR-reporter assays to identify quorum-sensing inhibitors .
Methodological Considerations
- Dose-Response Calibration : Use logarithmic concentration ranges (0.1–10 mM) to capture threshold effects in cell culture .
- Stereochemical Purity : Validate enantiomeric ratios via chiral HPLC to avoid confounding biological responses .
- In Vivo Toxicity : Monitor renal and hepatic biomarkers (e.g., ALT, creatinine) in long-term studies due to homocysteine’s nephrotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
